Prop-1-EN-2-YL dodecanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-1-EN-2-YL dodecanoate can be synthesized through esterification reactions. One common method involves the reaction of dodecanoic acid with prop-1-en-2-ol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where dodecanoic acid and prop-1-en-2-ol are continuously fed into the reactor, and the ester product is continuously removed. This method allows for efficient large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
Prop-1-EN-2-YL dodecanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Dodecanoic acid and prop-1-en-2-al.
Reduction: Dodecanol and prop-1-en-2-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Prop-1-EN-2-YL dodecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism by which Prop-1-EN-2-YL dodecanoate exerts its effects is primarily through its interaction with biological membranes. The ester can integrate into lipid bilayers, altering membrane fluidity and permeability. This can disrupt the function of membrane-bound proteins and enzymes, leading to antimicrobial and antifungal effects. Additionally, the ester can undergo hydrolysis to release dodecanoic acid and prop-1-en-2-ol, which may have their own biological activities.
Comparison with Similar Compounds
Similar Compounds
Isopropyl dodecanoate: Another ester of dodecanoic acid, but with isopropanol instead of prop-1-en-2-ol.
Methyl dodecanoate: An ester of dodecanoic acid with methanol.
Ethyl dodecanoate: An ester of dodecanoic acid with ethanol.
Uniqueness
Prop-1-EN-2-YL dodecanoate is unique due to the presence of the prop-1-en-2-yl group, which imparts different chemical and physical properties compared to other esters of dodecanoic acid. This unique structure can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
25309-44-8 |
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Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
prop-1-en-2-yl dodecanoate |
InChI |
InChI=1S/C15H28O2/c1-4-5-6-7-8-9-10-11-12-13-15(16)17-14(2)3/h2,4-13H2,1,3H3 |
InChI Key |
VGMRJSWQULGOOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(=C)C |
Origin of Product |
United States |
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